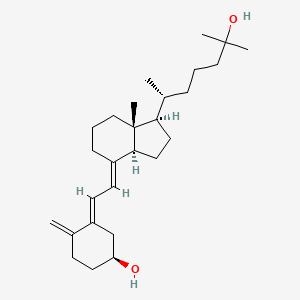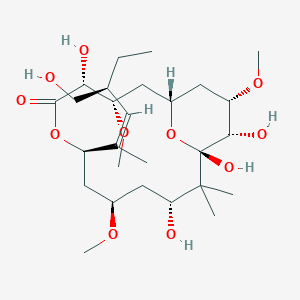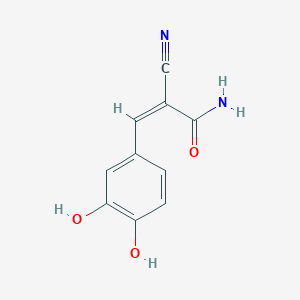
肉桂酸酐
描述
Cinnamic anhydride, also known as Cinnamic anhydride, is a useful research compound. Its molecular formula is C18H14O3 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cinnamic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinnamic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酶抑制:肉桂酸酐作为乙酰胆碱酯酶(AChE)的抑制剂,是神经传导中关键酶。研究表明,几种肉桂酸酐衍生物对AChE表现出显著的抑制作用,但对丁酰胆碱酯酶(BChE)没有影响,并且不对人类细胞系具有细胞毒性 (Gießel et al., 2019)。
环氧树脂开发:肉桂酸酐已被用于合成绿色环氧树脂。一项研究描述了基于肉桂酸和源自二戊烯的酸酐固化剂制备环氧树脂的过程,结果显示得到的Cin-环氧树脂具有良好的动态力学性能和热稳定性 (Xin et al., 2014)。
催化反应:研究了涉及反式肉桂酸酐的反应动力学,不同化合物催化,揭示了基于溶剂极性和所使用催化剂类型的反应速率和效率的变化 (Lin & Connors, 1981)。
化学合成:从各种肉桂酸底物合成了肉桂酸酐,显示出中等至良好的产率。这种合成提供了一种在室温下制备对称肉桂酸酐的方法 (Raja et al., 2017)。
抗疟研究:肉桂酸酐衍生物显示出对疟原虫必需的辅酰-ACP还原酶的中等抑制活性。这一发现对抗疟研究具有重要意义 (Nkanwen et al., 2013)。
肉桂酸合成:已经探索了合成肉桂酸的创新方法,例如在钯催化条件下使用马来酸酐代替丙烯酸。这种方法为肉桂酸合成提供了新的途径 (Thakur et al., 2017)。
抗癌潜力:已广泛研究肉桂酸衍生物,包括酸酐,以了解其抗癌性能。肉桂酸的化学结构为潜在的抗肿瘤药物提供了多个反应位点 (De et al., 2011)。
作用机制
- Its primary targets include enzymes involved in biosynthetic pathways, such as phenylalanine ammonia-lyase (PAL) . PAL converts phenylalanine to cinnamic acid during plant metabolism .
- Biosynthesis : Cinnamic acid is a central intermediate in the biosynthesis of several natural products, including lignols, flavonoids, and coumarins. PAL catalyzes the conversion of phenylalanine to cinnamic acid .
- Chemical Reactivity : Cinnamic acid can undergo various chemical reactions due to its unsaturated carboxylic acid structure. For example, it can form esters (e.g., ethyl cinnamate) and undergo condensation reactions .
- Hydrolysis : When cinnamic anhydride (a derivative of cinnamic acid) reacts with water, it undergoes hydrolysis to regenerate cinnamic acid. This process involves breaking the anhydride functional group .
- Flavonoids and Coumarins : Cinnamic acid participates in the formation of flavonoids and coumarins, which have diverse roles in plant defense and signaling .
- Cellular Effects : Cinnamic acid and its derivatives exhibit various effects, including:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
安全和危害
未来方向
Cinnamic acid and its hydroxy-derivatives, including cinnamic anhydride, are aromatic building blocks that have been extensively used in the preparation of advanced polymers due to their structural peculiarities . These polymers have a wide spectrum of applications, ranging from industrial (e.g., (super-)engineered plastics) to biomedical domains (e.g., drug delivery systems, shape-memory materials) .
生化分析
Biochemical Properties
Cinnamic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of cinnamic acid derivatives. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is cinnamate 4-hydroxylase (C4H), which catalyzes the conversion of cinnamic acid to p-coumaric acid . This interaction is crucial for the biosynthesis of phenylpropanoids, which are important for plant defense mechanisms and structural integrity. Additionally, cinnamic anhydride can undergo hydrolysis to form cinnamic acid, which exhibits antioxidant, antimicrobial, and anti-inflammatory properties .
Cellular Effects
Cinnamic anhydride influences various cellular processes and functions. It has been shown to induce apoptosis in cancer cells by causing irreversible DNA damage . This compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, leading to changes in gene expression and cellular metabolism . In addition, cinnamic anhydride can modulate the activity of enzymes involved in oxidative stress responses, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of cinnamic anhydride involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. For example, cinnamic anhydride inhibits the activity of phenylalanine ammonia-lyase (PAL), an enzyme involved in the biosynthesis of cinnamic acid . This inhibition results in decreased production of cinnamic acid and its derivatives. Furthermore, cinnamic anhydride can induce changes in gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinnamic anhydride can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that cinnamic anhydride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of cinnamic anhydride vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At high doses, cinnamic anhydride can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing adverse effects .
Metabolic Pathways
Cinnamic anhydride is involved in several metabolic pathways, including the shikimate and phenylpropanoid pathways . It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H), which are crucial for the biosynthesis of various secondary metabolites . These interactions can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, cinnamic anhydride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
Cinnamic anhydride’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the endoplasmic reticulum (ER), where it interacts with enzymes involved in phenylpropanoid metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . These subcellular interactions are vital for the compound’s biochemical and therapeutic effects.
属性
IUPAC Name |
3-phenylprop-2-enoyl 3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-17(13-11-15-7-3-1-4-8-15)21-18(20)14-12-16-9-5-2-6-10-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEDRSGUZBCDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260106 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-56-7 | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-phenyl-, 1,1′-anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenal](/img/structure/B1236110.png)


![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)

![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)

![(4S,7R,8R,10R,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1236122.png)
![4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236124.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)



